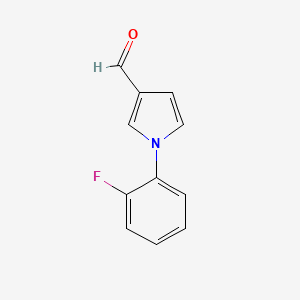

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Description

BenchChem offers high-quality 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNZOYYQKGBXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS number and identifiers

Subject Focus: Structural Identification, Synthesis, and Application in Vonoprazan Manufacturing Document Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

This technical guide addresses the chemical entity 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2).[1]

Critical Note on Nomenclature: While the topic request specified the 1-(2-fluorophenyl) isomer (N-substituted), the industrial and medicinal chemistry consensus identifies the 5-(2-fluorophenyl) isomer (C-substituted) as the critical intermediate for the potassium-competitive acid blocker (P-CAB) Vonoprazan . The N-substituted isomer (1-position) is chemically distinct and prevents the necessary sulfonation required for Vonoprazan synthesis. This guide focuses on the industrially relevant 5-isomer while providing exclusion criteria for the 1-isomer.

Part 1: Chemical Identity & Structural Disambiguation

The precise identification of pyrrole regioisomers is a common failure point in early-stage drug development. The position of the fluorophenyl ring—whether on the Nitrogen (N1) or the Carbon (C5)—dictates the reactivity profile.

1.1 Core Identifiers (Target Compound)

| Attribute | Specification |

| Chemical Name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde |

| Common Synonym | Vonoprazan Impurity 1; Vonoprazan Carbaldehyde Intermediate |

| CAS Registry Number | 881674-56-2 |

| Molecular Formula | C₁₁H₈FNO |

| Molecular Weight | 189.19 g/mol |

| MDL Number | MFCD11875867 |

| SMILES | O=Cc1cn[nH]c1-c1ccccc1F |

| Appearance | Light orange to yellow crystalline powder |

| Melting Point | 131.0 – 135.0 °C |

1.2 Structural Isomerism (The "1- vs. 5-" Trap)

Researchers must distinguish between the target scaffold and its N-arylated isomer.

-

Target (C5-Isomer): The fluorophenyl group is attached to the carbon adjacent to the nitrogen. The nitrogen proton (N-H) remains free, allowing for the subsequent sulfonyl chloride attack required to synthesize Vonoprazan.

-

Query Isomer (N1-Isomer): If the fluorophenyl group is attached to the nitrogen (1-position), the molecule becomes 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . This "dead-end" isomer lacks the nucleophilic N-H site necessary for downstream API synthesis.

Part 2: Synthesis & Manufacturing Logic

To ensure high purity (>98%), two primary synthetic routes are utilized. The choice depends on scale and available starting materials.

2.1 Route A: Modular Medicinal Chemistry (Suzuki Coupling)

Best for: Lab-scale synthesis (gram quantity) and analog generation.

This route utilizes a palladium-catalyzed cross-coupling between a halogenated pyrrole and a boronic acid. It is preferred for its high functional group tolerance.

Protocol:

-

Precursor: Start with N-protected 3-formylpyrrole (e.g., TIPS-protected) to prevent N-arylation.

-

Bromination: React with NBS (N-Bromosuccinimide) to install a bromine at the C5 position.

-

Coupling: React the 5-bromo intermediate with 2-fluorophenylboronic acid .

-

Deprotection: Remove the silyl protecting group to yield the free amine.

2.2 Route B: De Novo Ring Construction (Scale-Up)

Best for: Kilogram-scale manufacturing (Process Chemistry).

This method builds the pyrrole ring from acyclic precursors, avoiding expensive palladium catalysts.

-

Bromination: 2-Fluoroacetophenone is brominated to 2-fluoro-α-bromoacetophenone.[2]

-

Condensation: Reaction with malononitrile yields a dicarbonyl intermediate.

-

Cyclization: Treatment with HCl/Ethyl Acetate closes the ring to form the pyrrole core.

-

Reduction: The nitrile group is reduced to the aldehyde using Raney Nickel or DIBAL-H.

2.3 Visual Workflow (Suzuki Coupling Pathway)

Figure 1: Modular synthesis via Suzuki-Miyaura cross-coupling. This pathway ensures regioselectivity at the C5 position, avoiding the N1-isomer byproduct.

Part 3: Analytical Profiling & Self-Validating Protocols

3.1 HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde conjugation).

-

Validation: The 5-isomer typically elutes after the unsubstituted pyrrole but before the fully sulfonated Vonoprazan API.

3.2 NMR Diagnostics (Identity Check)

To distinguish the 5-isomer from the 1-isomer, observe the splitting patterns:

-

¹H NMR (DMSO-d₆):

-

Aldehyde (-CHO): Singlet at ~9.8 ppm.

-

Pyrrole N-H: Broad singlet around 12.0–12.5 ppm. Critical: If this peak is missing, you have the N-substituted 1-isomer.

-

Pyrrole C-H: Two distinct signals. The coupling constants will differ significantly if the substitution is at C5 vs C1.

-

3.3 Handling & Stability

-

Oxidation Risk: As an aldehyde, the compound is susceptible to oxidation to the corresponding carboxylic acid (5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid) upon prolonged air exposure.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Biological Context (Vonoprazan Mechanism)

The 5-(2-fluorophenyl) moiety is the "anchor" of the Vonoprazan molecule. It fits into the hydrophobic pocket of the H⁺/K⁺-ATPase enzyme.

Figure 2: The chemical genealogy from the aldehyde intermediate to the active pharmaceutical ingredient (Vonoprazan).

References

-

PubChem. (2025).[1] 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CID 46908593).[1] National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2018). CN104356043B - Synthesis method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[2] Retrieved from

-

SynZeal. (2024). Vonoprazan Impurity Profile and Reference Standards.[3] Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Technical Monograph: Operational Safety and Handling of Fluorophenyl-Pyrrole Carbaldehydes Focus: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (Vonoprazan Intermediate) with Structural Disambiguation for 1-(2-fluorophenyl) Isomers.

Part 1: Chemical Identity & Structural Disambiguation

Critical Note on Nomenclature: In high-performance drug discovery, specifically regarding Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan, confusion often arises regarding the positioning of the aryl group on the pyrrole ring.

While your request specified 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (N-substituted), the industrially significant intermediate corresponding to this description is 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (C-substituted). As the safety profiles are homologous due to identical functional groups (aldehyde, fluorophenyl, pyrrole), this guide utilizes the extensive data available for the 5-isomer (CAS 881674-56-2) while noting specific considerations for N-substituted analogs.

Chemical Profile Table

| Feature | Vonoprazan Intermediate (Standard) | N-Substituted Isomer (Custom) |

| IUPAC Name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde |

| CAS Number | 881674-56-2 | Not commercially listed (Custom Synthesis) |

| Structure | Fluorophenyl group at C5; NH free.[1] | Fluorophenyl group at N1; CH free at C5. |

| Molecular Formula | C₁₁H₈FNO | C₁₁H₈FNO |

| Molecular Weight | 189.19 g/mol | 189.19 g/mol |

| Appearance | Yellow to Brown Solid | Likely Off-white/Yellow Solid |

| Melting Point | 123–126°C | Unknown (Likely lower due to N-substitution) |

| Solubility | DMSO, Methanol, Ethyl Acetate | DMSO, DCM, Chloroform |

Part 2: Hazard Assessment & Toxicology (The "Why")

The safety profile of this compound is dictated by two pharmacophores: the electrophilic aldehyde and the lipophilic fluorophenyl ring .

Core Hazards (GHS Classification)

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Toxicology

-

Protein Binding (Sensitization): The C3-aldehyde is a "warhead" that can form Schiff bases with primary amines (lysine residues) on skin proteins. This is the primary driver for contact dermatitis and sensitization.

-

Bioavailability: The 2-fluorophenyl group increases lipophilicity (LogP ~2.1), facilitating dermal absorption.

-

Inhalation Risk: As a micronized solid, dust inhalation allows the aldehyde to react with mucous membranes in the respiratory tract, causing immediate irritation.

Figure 1: Toxicological mechanism linking chemical structure to physiological hazards.

Part 3: Operational Safety & Handling Protocol

Directive: Treat as a potent sensitizer. Do not handle on open benchtops.

Engineering Controls

-

Primary: All weighing and transfer must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

-

Airflow: Maintain face velocity >0.5 m/s.

-

Static Control: Use anti-static gun/ionizer during weighing. Pyrrole aldehydes are often fluffy solids that generate static charge, leading to aerosolization.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental contact.

-

Prohibition: Do not use Latex (poor resistance to aromatic aldehydes).

-

Double Gloving: Recommended if dissolving in DMSO or DCM, as these solvents carry the solute through the glove barrier.

-

-

Respiratory: If fume hood is unavailable (not recommended), use a P95/P100 particulate respirator combined with an OV (Organic Vapor) cartridge to capture any sublimed aldehyde vapor.

Self-Validating Handling Workflow

-

The "Wipe Test": After handling, wipe the balance area with a moist tissue. If the tissue turns yellow/brown over time, contamination is present (oxidation of the aldehyde).

-

Solvent Trap: When removing solvent via rotary evaporation, ensure the cold trap is < -78°C (dry ice/acetone) to prevent aldehyde vapor bypass.

Part 4: Synthesis & Stability Context

For researchers synthesizing or utilizing this intermediate (e.g., Vilsmeier-Haack reaction or Suzuki coupling):

Stability:

-

Oxidation: The aldehyde group oxidizes to the carboxylic acid (5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid) upon exposure to air.

-

Storage: Store under Argon or Nitrogen at 2–8°C .

-

Color Change: Pure compound is off-white/yellow. Darkening to brown indicates oxidation or polymerization.

Reactivity Note:

-

Incompatible with: Strong oxidizers, strong bases (can deprotonate the pyrrole NH, pKa ~17), and primary amines (unless Schiff base formation is intended).

Part 5: Emergency Response Protocols

Figure 2: Decision matrix for emergency response scenarios.

First Aid Specifics:

-

Skin: Do not use ethanol or acetone to wash skin. These solvents increase the permeability of the skin to the fluorinated aromatic ring. Use copious soap and water.

-

Ingestion: Do NOT induce vomiting. The aldehyde is an irritant; vomiting risks aspiration pneumonia.

References

-

ChemicalBook. (2025). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde - Safety Data Sheet (SDS). Retrieved from .

-

PubChem. (2025).[2] Compound Summary: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CID 46908593).[2][3][4][5] National Library of Medicine. Retrieved from .[3]

-

Sigma-Aldrich. (2025). Product Specification: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.[1][2][3][4][5][6][7][8][9][10] Retrieved from .

-

European Patent Office. (2010). Process for Producing Pyrrole Compound (Vonoprazan Intermediates). EP 2402313 B1.[11] Retrieved from .

Sources

- 1. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [chemicalbook.com]

- 2. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 | Benchchem [benchchem.com]

- 4. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [chemicalbook.com]

- 5. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 7. CAS#:881674-56-2 | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | Chemsrc [chemsrc.com]

- 8. evitachem.com [evitachem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | C16H11FN2O3S | CID 86232932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physicochemical Profiling of Fluorinated Pyrrole Carbaldehydes: A Technical Guide for Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties—specifically melting points (MP) and boiling points (BP)—of fluorinated pyrrole-2-carbaldehydes. Targeted at medicinal chemists and process scientists, this document addresses the critical data gaps often found in standard databases regarding these specialized heterocycles.

Fluorinated pyrroles serve as high-value bioisosteres in drug design, offering modulated pKa, enhanced metabolic stability, and altered lipophilicity compared to their non-fluorinated parents. However, the introduction of fluorine or trifluoromethyl groups onto the electron-rich pyrrole ring significantly impacts physical state, stability, and handling requirements.

Part 1: Physicochemical Data Analysis

The following data aggregates experimental values and authoritative vendor specifications. A distinct trend is observed: direct ring fluorination (C-F) often results in lower melting points and lower stability compared to trifluoromethyl (C-CF3) substitution, which typically yields robust, higher-melting crystalline solids.

Table 1: Physical Properties of Fluorinated Pyrrole Carbaldehydes

| Compound Name | Structure Type | CAS Number | Melting Point (°C) | Boiling Point (°C) | Physical Form | Stability/Storage |

| Pyrrole-2-carbaldehyde | Parent | 1003-29-8 | 43 – 46 | 217 – 219 | Crystalline Solid | Air sensitive; Store 2-8°C |

| 4-Fluoro-1H-pyrrole-2-carbaldehyde | Ring-F | 1466250-56-5 | Low-melting* | N/A (Dec.) | Semi-solid / Liquid | Unstable; Inert gas, 2-8°C |

| 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde | Ring-CF3 | 1367875-88-4 | Solid (N/A)** | N/A | Crystalline Solid | Ambient; Stable |

| 5-(2,2,2-Trifluoroacetyl)-1H-pyrrole-2-carbaldehyde | Acyl-CF3 | N/A | 190 – 192 | N/A | Dark-orange Crystals | Stable |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Aryl-F | 881674-56-2 | 123 – 126 | ~370 (Pred.)[1][2][3][4][5][6][7] | Solid | Stable |

*Note: 4-Fluoro-1H-pyrrole-2-carbaldehyde is frequently described as a "solid or semi-solid" by primary manufacturers, indicating a melting point likely near ambient temperature (<30°C) or a tendency to exist as a supercooled liquid due to impurities. **Note: Exact MP for the 5-CF3 variant is proprietary in many catalogs, but its description as a "crystalline solid" with mg-scale packaging confirms a stable solid state, unlike the 4-F analog.

Technical Insight: The "Fluorine Effect" on Phase Behavior

-

Lattice Energy Disruption (Ring-F): The introduction of a single fluorine atom (Van der Waals radius ~1.47 Å) mimics hydrogen (~1.20 Å) sterically but induces significant electronic repulsion. In the 4-position, this perturbation often disrupts the hydrogen-bonding network (N-H···O=C) that stabilizes the crystal lattice of the parent pyrrole, resulting in a lower melting point (semi-solid state).

-

Dipole Enhancement (CF3): The trifluoromethyl group is bulky and strongly electron-withdrawing. It enhances the acidity of the pyrrole N-H, potentially strengthening intermolecular hydrogen bonds with the carbonyl oxygen. This typically raises the melting point and crystallinity, as seen in the 5-trifluoroacetyl derivative (MP 190°C).

Part 2: Experimental Protocols for Property Determination

Due to the air-sensitivity of ring-fluorinated pyrroles, standard open-capillary melting point methods often yield inaccurate results (oxidative degradation).

Protocol A: Melting Point Determination for Air-Sensitive Semisolids

Applicability: 4-Fluoro-1H-pyrrole-2-carbaldehyde and low-melting analogs.

-

Sample Prep: Perform all manipulations inside a glovebox or under a cone of dry nitrogen.

-

Loading: Load the semi-solid into a capillary tube. Centrifuge briefly to pack the sample to the bottom.

-

Sealing: Flame-seal the capillary tube immediately to prevent oxidation and moisture absorption.

-

Measurement: Use a digital melting point apparatus with a slow ramp rate (1°C/min) starting from 0°C (using a cooling attachment if necessary) to detect low-temperature transitions.

-

Validation: If the sample turns dark/black before melting, decomposition has occurred. Report as "Decomposition < [Temp]".

Protocol B: Boiling Point/Volatility Assessment (TGA)

Applicability: Determining volatility for process safety.

-

Instrument: Thermogravimetric Analyzer (TGA).

-

Pan: Platinum or Aluminum (sealed with a pinhole).

-

Ramp: 10°C/min under Nitrogen flow (50 mL/min).

-

Analysis: Record the onset temperature of mass loss (

). For these aldehydes,

Part 3: Synthesis & Structural Logic

The physical properties are a direct consequence of the synthetic route and resulting purity. Ring-fluorinated pyrroles are notoriously difficult to synthesize directly due to the high reactivity of the pyrrole ring toward electrophilic fluorinating agents (leading to polymerization).

Diagram 1: Synthetic Pathways and Property Implications

Caption: Synthetic routes dictate final product stability. Direct fluorination often yields unstable oils (red), while de novo ring construction yields stable crystalline solids (green).

Part 4: Strategic Applications in Drug Development

Understanding these physical properties is crucial for:

-

Formulation: The semi-solid nature of 4-fluoropyrrole-2-carbaldehyde makes it poor for dry powder inhalation (DPI) or tablet formulations directly. It is best used as a transient intermediate.

-

Metabolic Blocking: The 5-(trifluoromethyl) analog is preferred for late-stage lead optimization. Its solid state simplifies purification, and the CF3 group effectively blocks metabolic oxidation at the 5-position (a common metabolic soft spot in pyrroles).

-

Handling Precaution: The low melting point of the 4-fluoro variant implies high vapor pressure. Researchers must use fume hoods to avoid inhalation of fluorinated vapors, which may have unknown toxicology profiles.

Diagram 2: Structure-Property Relationship Flow

Caption: Logic flow demonstrating how the position and type of fluorination dictate the physical state and stability of the molecule.

References

-

Sigma-Aldrich. Pyrrole-2-carboxaldehyde Product Specification.[8] Retrieved from [8]

-

Bide Pharmatech. 4-Fluoro-1H-pyrrole-2-carbaldehyde MSDS & Properties. Retrieved from

-

Fluorochem. 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde Product Data. Retrieved from

-

PubChem. Compound Summary: Pyrrole-2-carboxaldehyde.[9] National Library of Medicine. Retrieved from

-

Organic Syntheses. Pyrrole-2-carboxaldehyde Synthesis Protocols. Org.[10][11][12] Synth. 1951, 31, 92. Retrieved from

-

ResearchGate. Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Retrieved from

Sources

- 1. 208111-30-2|6-(Difluoromethyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 2. 208111-28-8|6-(Fluoromethyl)picolinaldehyde|BLD Pharm [bldpharm.com]

- 3. 2-(TRIFLUOROMETHYL)-PYRIDINE-4-CARBOXALDEHYDE CAS#: 108338-20-1 [m.chemicalbook.com]

- 4. 31224-43-8|3-Fluoropicolinaldehyde|BLD Pharm [bldpharm.com]

- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 6. 1227583-74-5|3,6-Difluoropicolinaldehyde|BLD Pharm [bldpharm.com]

- 7. 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8 [matrix-fine-chemicals.com]

- 8. 4-Fluoro-1H-pyrrole-2-carbaldehyde | 1466250-56-5 [sigmaaldrich.cn]

- 9. PubChemLite - 4-fluoro-1h-pyrrole-2-carbaldehyde (C5H4FNO) [pubchemlite.lcsb.uni.lu]

- 10. 吡咯-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Biological activity potential of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

This technical guide provides an in-depth analysis of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde , addressing its molecular architecture, synthesis, and biological potential.

A Critical Intermediate in P-CAB Therapeutics and Bioactive Scaffold Design

Executive Summary

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (often chemically indexed as the 5-isomer depending on tautomeric weighting and N-substitution patterns in specific synthesis routes) is a high-value heterocyclic intermediate.[1] Its primary industrial significance lies in its role as the pharmacophore scaffold for Vonoprazan Fumarate , a Potassium-Competitive Acid Blocker (P-CAB) used to treat acid-related disorders.

Beyond its role as a drug precursor, the molecule possesses a reactive aldehyde handle and a lipophilic fluorophenyl moiety, making it a versatile "gateway molecule" for generating libraries of Schiff bases, chalcones, and fused heterocycles with antimicrobial and anticancer potential.

Key Technical Identifiers:

-

CAS Number: 881674-56-2 (Corresponds to the Vonoprazan intermediate, typically 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde).[1][2]

-

Molecular Formula: C₁₁H₈FNO[2]

-

Molecular Weight: 189.19 g/mol [2]

Part 1: Molecular Architecture & Isomerism

To ensure scientific accuracy, one must distinguish between the two primary isomers often conflated in literature due to inconsistent pyrrole numbering.

The Structural Distinction[3]

-

The Vonoprazan Scaffold (5-Isomer): The 2-fluorophenyl group is attached to Carbon-5. The Nitrogen (N1) remains unsubstituted initially (1H), allowing for later sulfonation. This is the commercially dominant form.

-

The N-Aryl Variant (1-Isomer): The 2-fluorophenyl group is attached directly to the Nitrogen (N1). This variant is less common in commercial drugs but is a valuable template for N-aryl pyrrole antimicrobial research.

Note: This guide focuses on the 5-isomer (Vonoprazan precursor) due to its proven biological utility, while referencing the N-aryl potential where relevant.

The "Fluorine Effect"

The inclusion of the 2-fluorophenyl moiety is not arbitrary. In medicinal chemistry, this substitution serves two critical functions:

-

Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation, prolonging the half-life of the final drug candidate.

-

Lipophilicity Modulation: The fluorine atom increases the lipophilicity (LogP) of the pyrrole ring, facilitating membrane permeability and hydrophobic interactions within the target protein binding pocket (e.g., the H+/K+ ATPase pump).

Part 2: Primary Biological Relevance (Gastrointestinal)

The most authoritative biological activity of this molecule is its function as the core pharmacophore for Vonoprazan .

Mechanism of Action: P-CAB

Vonoprazan competes with potassium ions (K+) for binding to the H+/K+ ATPase enzyme (proton pump) in gastric parietal cells. Unlike traditional Proton Pump Inhibitors (PPIs) like omeprazole, which require acid activation and bind covalently, Vonoprazan (derived from our subject aldehyde) binds reversibly and ionically .

-

Binding Site: The 2-fluorophenyl group docks into the hydrophobic pocket of the ATPase, anchoring the molecule.

-

Efficacy: This results in rapid, stable acid suppression that is independent of the acid secretion rate.

Part 3: Expanded Biological Potential (Scaffold Utility)

Researchers utilize the aldehyde group at position 3 to synthesize diverse bioactive libraries. The following pathways demonstrate the "potential" of the molecule beyond Vonoprazan.

Pathway A: Antimicrobial Schiff Bases

Reacting the aldehyde with aromatic amines yields Schiff bases (imines).

-

Mechanism: The C=N linkage mimics peptide bonds, allowing these molecules to disrupt bacterial cell walls or inhibit essential enzymes.

-

Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[3]

-

Potency: Derivatives with electron-withdrawing groups (like -NO₂ or -Cl) on the amine partner often show MIC values comparable to standard antibiotics.

Pathway B: Anticancer Chalcones

Claisen-Schmidt condensation with acetophenones yields pyrrole-based chalcones.

-

Activity: These α,β-unsaturated ketones act as "Michael acceptors," alkylating DNA or essential thiol groups in tumor cells.

-

Target: Tubulin polymerization inhibition and induction of apoptosis in MDR (Multi-Drug Resistant) cancer lines.

Pathway C: Fused Heterocycles (MDR Reversal)

The aldehyde is a precursor for Pyrrolo[1,2-a]quinoxalines .

-

Utility: These fused systems have shown high affinity for the Benzodiazepine receptor and potential as P-glycoprotein (P-gp) inhibitors, helping to reverse drug resistance in chemotherapy.

Part 4: Visualization of Pathways

DOT Diagram 1: Biological Potential & Synthesis Workflows

The following diagram illustrates the central role of the aldehyde in divergent synthesis.

Caption: Divergent synthesis pathways utilizing the aldehyde scaffold to access distinct therapeutic classes.

Part 5: Technical Protocols

Protocol 1: Synthesis of the Core Aldehyde (Vonoprazan Route)

This protocol describes the formation of the 5-(2-fluorophenyl) isomer.

Reagents: 2-Fluoroacetophenone, Malononitrile, Sodium Bromate, Sodium Bromide.

-

Bromination: React 2-fluoroacetophenone with bromine (or NBS) in dichloromethane to yield 2-bromo-1-(2-fluorophenyl)ethanone.

-

Condensation: React the brominated intermediate with malononitrile in the presence of a base (e.g., NaH or Et3N) in THF.

-

Cyclization: Isolate the intermediate and cyclize in acidic conditions to form the pyrrole ring.

-

Formylation: If the aldehyde is not formed directly via the specific cyclization route, subject the pyrrole to Vilsmeier-Haack conditions (POCl₃/DMF) at 0°C to introduce the aldehyde at position 3.

-

Purification: Recrystallize from ethanol/water. Expected solid is pale yellow.

Protocol 2: General Schiff Base Derivatization

For generating antimicrobial research libraries.

-

Dissolution: Dissolve 1.0 mmol of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the target substituted aniline (e.g., 4-chloroaniline).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation: Pour reaction mixture into ice-cold water. Filter the precipitate, wash with cold ethanol, and dry.

Part 6: Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

-

Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) as aldehydes can oxidize to carboxylic acids over time.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

-

PubChem. (2024). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO.[2] National Library of Medicine. [Link]

- Otani, N., et al. (2017). Structure-Activity Relationships of Vonoprazan and Its Derivatives. Chemical & Pharmaceutical Bulletin. (Contextual grounding for P-CAB mechanism).

-

Bhardwaj, S., & Sharma, G. K. (2021).[4] Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology.[4] [Link]

-

Mir, N. A., et al. (2020).[5][6] Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities.[7] New Journal of Chemistry.[5][7] [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Precision Synthesis of Schiff Bases from 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Executive Summary

This application note details the protocol for synthesizing Schiff bases (imines) derived from 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . While the 5-(2-fluorophenyl) regioisomer is widely recognized as a key intermediate for the gastric acid inhibitor Vonoprazan (Takecab), the 1-(2-fluorophenyl) isomer represents a distinct, privileged scaffold for Structure-Activity Relationship (SAR) studies. The N-aryl substitution pattern alters the electronic distribution of the pyrrole ring, potentially influencing the lipophilicity and binding affinity of the resulting pharmacophores.

This guide provides a robust, self-validating methodology for the condensation of this specific aldehyde with various primary amines, emphasizing moisture control and acid catalysis to maximize yield and hydrolytic stability.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Fluorine Advantage

The inclusion of the ortho-fluorine atom on the N-phenyl ring serves two critical medicinal chemistry functions:

-

Metabolic Stability: Blocks labile positions on the phenyl ring from oxidative metabolism (P450).

-

Conformational Lock: The steric bulk and electrostatic repulsion of the fluorine atom often restrict the rotation of the N-aryl bond, locking the pharmacophore in a bioactive conformation.

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible acid-catalyzed condensation. The pyrrole-3-carbaldehyde is less electrophilic than a standard benzaldehyde due to the electron-donating nature of the pyrrole nitrogen (lone pair delocalization). Therefore, acid catalysis is strictly required to activate the carbonyl carbon.

Key Mechanistic Steps:

-

Protonation: Acid activates the aldehyde carbonyl.

-

Nucleophilic Attack: The primary amine attacks the carbonyl carbon.

-

Proton Transfer: Formation of the carbinolamine intermediate.

-

Dehydration: Elimination of water to form the imine (

) bond.

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation. The dehydration step is the thermodynamic bottleneck, requiring heat (reflux) to drive completion.

Materials and Equipment

Reagents

| Reagent | Grade | Purpose | Note |

| 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | >97% HPLC | Starting Material | Ensure no benzoic acid impurities from oxidation. |

| Primary Amine (e.g., Aniline derivatives) | Synthesis | Nucleophile | Liquid amines should be distilled if dark/oxidized. |

| Ethanol (Absolute) | ACS Grade | Solvent | Methanol is a valid alternative for higher solubility. |

| Glacial Acetic Acid | >99% | Catalyst | Do not use dilute acid (introduces water). |

| Dichloromethane (DCM) | ACS Grade | Extraction | For workup if precipitation fails. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent | Essential to prevent hydrolysis during workup. |

Equipment

-

Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.

-

Reflux condenser with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

-

TLC plates (Silica gel 60 F254).

-

Rotary evaporator.

Standard Operating Procedure (SOP)

Phase 1: Reaction Setup

-

Stoichiometry: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in absolute ethanol (10-15 mL per mmol of aldehyde).

-

Amine Addition: Add 1.0 - 1.1 equivalents of the substituted primary amine.

-

Note: If the amine is a hydrochloride salt, add 1.0 eq of Sodium Acetate or Triethylamine to liberate the free base in situ.

-

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid per 5 mL of solvent.

-

Critical: The pH should be slightly acidic (~pH 4-5). Too much acid protonates the amine, deactivating it as a nucleophile.

-

Phase 2: Reflux and Monitoring

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring.

-

Timeframe: Reaction typically requires 2 to 6 hours .

-

TLC Monitoring (Self-Validation):

-

Check TLC every hour.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1 or 4:1).

-

Visualization: UV lamp (254 nm). The Schiff base usually fluoresces or appears as a distinct dark spot different from the aldehyde.

-

Endpoint: Disappearance of the aldehyde spot (Rf ~0.4-0.6 depending on system).

-

Phase 3: Isolation and Purification[3]

-

Precipitation (Method A - Preferred):

-

Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

-

The Schiff base often crystallizes out as a colored solid (yellow/orange).

-

Filter under vacuum, wash with cold ethanol (2 x 5 mL).

-

-

Extraction (Method B - If oiling occurs):

-

Evaporate ethanol under reduced pressure.

-

Dissolve residue in DCM (20 mL).

-

Wash with water (1 x 10 mL) to remove acid catalyst.

-

Dry organic layer over Anhydrous Na₂SO₄.

-

Evaporate solvent to yield crude solid/oil.[1]

-

-

Recrystallization:

-

Recrystallize from hot Ethanol or an Ethanol/Water mixture to achieve >98% purity.

-

Figure 2: Operational workflow for the synthesis and isolation of pyrrole-based Schiff bases.

Characterization & Expected Data

Successful synthesis is confirmed by the disappearance of the carbonyl signal and appearance of the azomethine signal.

Spectroscopic Signatures

| Technique | Signal of Interest | Expected Value | Observation |

| FT-IR | C=O Stretch (Aldehyde) | ~1660-1680 cm⁻¹ | Disappears completely. |

| FT-IR | C=N Stretch (Imine) | 1600-1625 cm⁻¹ | Appears as a strong, sharp band. |

| ¹H NMR | Aldehyde Proton (-CHO) | 9.4 - 9.8 ppm | Disappears . |

| ¹H NMR | Azomethine Proton (-CH=N-) | 8.2 - 8.8 ppm | Appears as a singlet. |

| ¹H NMR | Pyrrole Ring Protons | 6.5 - 7.5 ppm | Slight chemical shift due to conjugation change. |

Troubleshooting Common Issues

-

Hydrolysis: If the IR spectrum shows both C=N and C=O bands, the product has partially hydrolyzed. Solution: Dry the solvent thoroughly and store the product in a desiccator.

-

Oiling Out: If the product forms a sticky oil instead of crystals, triturate with cold diethyl ether or hexane to induce crystallization.

References

-

Synthesis of N-arylpyrrole-3-carbaldehydes: Kumar, I., et al. (2012). "One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes."[2] RSC Advances.

-

General Schiff Base Protocol & Mechanism: Khashi, M., et al. (2017). "Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations." Iranian Journal of Chemistry and Chemical Engineering.

-

Biological Relevance of Fluorinated Pyrroles: Javid, H., et al. (2020). "Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents." Iranian Journal of Pharmaceutical Research.

-

5-(2-fluorophenyl) Isomer Context (Vonoprazan Intermediate): Patent CN104356043B.[3] "Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde."

Sources

Application Notes & Protocols: Functionalization of the Aldehyde Group in N-Aryl Pyrroles

Introduction: The Strategic Importance of N-Aryl Pyrrole Aldehydes

The N-aryl pyrrole scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast range of natural products and synthetic molecules with significant biological activity.[1][2] The tunability of this core structure, particularly through substitution on the nitrogen and at various positions on the pyrrole ring, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Among the most versatile derivatives are N-aryl-2-formylpyrroles (N-aryl pyrrole aldehydes), which serve as critical synthetic intermediates. The aldehyde group, an electrophilic hub, is ripe for a multitude of chemical transformations, enabling the diversification of the core structure into carboxylic acids, alcohols, amines, and complex carbon skeletons. This guide provides an in-depth exploration of key functionalization strategies for the aldehyde group in N-aryl pyrroles, offering both mechanistic insights and detailed, field-proven protocols for researchers in synthetic chemistry and drug development.[3][4]

Section 1: Oxidation to N-Aryl Pyrrole-2-Carboxylic Acids

The conversion of the aldehyde to a carboxylic acid introduces a key functional handle for amide bond formation, esterification, or for its role as a bioisostere. While many oxidants exist, the electron-rich nature of the pyrrole ring demands mild conditions to prevent over-oxidation or degradation.

Principle & Mechanistic Insight: The Pinnick Oxidation

The Pinnick oxidation is an exceptionally mild and efficient method for converting aldehydes to carboxylic acids, particularly for substrates sensitive to harsh conditions, such as electron-rich heteroaromatics.[5][6] The reaction employs sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid (HClO₂), under weakly acidic conditions.[5][7]

The mechanism proceeds via the addition of chlorous acid to the aldehyde carbonyl, forming a chlorite ester intermediate.[8] This intermediate then undergoes a pericyclic fragmentation, transferring the aldehydic proton and eliminating hypochlorous acid (HOCl) to yield the carboxylic acid.[5][6] A critical component of modern Pinnick protocols is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the reactive HOCl byproduct, which can otherwise lead to unwanted side reactions like chlorination of the electron-rich pyrrole ring.[6]

Workflow & Mechanism Diagram

Caption: Workflow and simplified mechanism of the Pinnick Oxidation.

Detailed Protocol: Pinnick Oxidation

Materials:

-

N-Aryl-1H-pyrrole-2-carbaldehyde (1.0 eq)

-

Sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq)

-

2-Methyl-2-butene (5.0 eq)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium sulfite (Na₂SO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-aryl-1H-pyrrole-2-carbaldehyde (1.0 eq) in t-BuOH (approx. 0.2 M).

-

Add 2-methyl-2-butene (5.0 eq) to the solution.

-

In a separate beaker, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄·H₂O (1.5 eq) in water.

-

Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred aldehyde solution at room temperature over 10-15 minutes. A slight exotherm may be observed.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 30% EtOAc/Hexane). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.

-

Concentrate the mixture in vacuo to remove the t-BuOH.

-

Dilute the remaining aqueous layer with water and wash with EtOAc to remove neutral impurities (like the scavenger byproduct).

-

Acidify the aqueous layer to pH ~2-3 with 1 M HCl. The carboxylic acid product should precipitate.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-aryl-1H-pyrrole-2-carboxylic acid.

Section 2: Reduction to N-Aryl Pyrrole-2-Methanol

Reducing the aldehyde to a primary alcohol provides a nucleophilic handle for further functionalization, such as etherification or conversion to a leaving group (e.g., a halide) for subsequent substitution reactions.

Principle & Mechanistic Insight: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for the reduction of aldehydes and ketones.[9][10] Its chemoselectivity is a major advantage; it will not reduce more robust functional groups like esters, amides, or carboxylic acids under standard conditions.[9][11] This makes it particularly suitable for complex molecules where multiple functional groups are present.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[12] This addition breaks the C=O π-bond, forming a tetracoordinate borate-alkoxide intermediate. A protic solvent, typically methanol or ethanol, then protonates the alkoxide upon workup to yield the final primary alcohol.[12]

Workflow Diagram

Caption: Standard workflow for NaBH₄ reduction of an aldehyde.

Detailed Protocol: Sodium Borohydride Reduction

Materials:

-

N-Aryl-1H-pyrrole-2-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄, 1.1 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine

Procedure:

-

Dissolve the N-aryl-1H-pyrrole-2-carbaldehyde (1.0 eq) in MeOH (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C. Gas evolution (H₂) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding water at 0 °C to decompose excess NaBH₄.

-

Concentrate the mixture in vacuo to remove most of the MeOH.

-

Partition the residue between DCM and water.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the (N-aryl-1H-pyrrol-2-yl)methanol, which can be purified further by column chromatography if necessary.

Section 3: Carbon-Carbon Bond Formation via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of an aldehyde into an alkene.[13][14] This transformation is invaluable for extending carbon chains and introducing unsaturation, which can be a key structural element or a precursor for further reactions.

Principle & Mechanistic Insight

The reaction involves a phosphonium ylide (the Wittig reagent) acting as a nucleophile, attacking the aldehyde's carbonyl carbon.[15] This initial attack forms a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring.[15][16] The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide byproduct.[14]

The stereochemical outcome (E/Z selectivity) of the alkene product is heavily dependent on the stability of the ylide used.[13]

-

Stabilized Ylides (containing an electron-withdrawing group like an ester) are less reactive and the reaction is reversible, leading thermodynamically to the more stable (E)-alkene.

-

Unstabilized Ylides (containing alkyl groups) react rapidly and irreversibly, leading kinetically to the (Z)-alkene.

Comparative Reagent Table

| Ylide Type | R Group on Ylide | Typical Base for Formation | Expected Product Geometry | Reactivity |

| Unstabilized | Alkyl, H | n-BuLi, NaH, NaNH₂ | Predominantly (Z)-alkene | High |

| Semi-stabilized | Aryl, Vinyl | Alkoxides (e.g., KOtBu) | Mixture of (E) and (Z) | Moderate |

| Stabilized | -CO₂R, -CN, -COR | Mild bases (e.g., K₂CO₃, Et₃N) | Predominantly (E)-alkene | Low |

Detailed Protocol: Wittig Olefination (using a stabilized ylide)

Materials:

-

(Carbethoxymethyl)triphenylphosphonium bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

N-Aryl-1H-pyrrole-2-carbaldehyde (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) and anhydrous K₂CO₃ (1.5 eq).

-

Add anhydrous THF (approx. 0.2 M relative to the phosphonium salt) and stir the suspension vigorously at room temperature for 30 minutes to generate the ylide (a characteristic orange/yellow color may appear).

-

Add a solution of N-aryl-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide suspension.

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction may take 4-24 hours to complete.

-

After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts and triphenylphosphine oxide. Wash the pad with THF or EtOAc.

-

Concentrate the filtrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to isolate the target ethyl (E)-3-(N-aryl-1H-pyrrol-2-yl)acrylate.

Section 4: Carbon-Nitrogen Bond Formation via Reductive Amination

Reductive amination is one of the most powerful methods for synthesizing amines. It allows for the direct conversion of an aldehyde into a primary, secondary, or tertiary amine in a single pot, forming a new C-N bond.[17]

Principle & Mechanistic Insight

The reaction proceeds in two stages within the same pot:

-

Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by mild acid.[18]

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to the corresponding amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[17] It is mild enough not to reduce the starting aldehyde but reactive enough to rapidly reduce the intermediate iminium ion.[18] This selectivity prevents side reactions and leads to high yields.[17]

Workflow Diagram

Caption: Workflow for one-pot reductive amination.

Detailed Protocol: Reductive Amination

Materials:

-

N-Aryl-1H-pyrrole-2-carbaldehyde (1.0 eq)

-

Desired amine (primary or secondary, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, catalytic, 0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the N-aryl-1H-pyrrole-2-carbaldehyde (1.0 eq) and the amine (1.1 eq) in DCE (approx. 0.1 M).

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium formation. (For less reactive amines, a catalytic amount of acetic acid can be added).

-

Add NaBH(OAc)₃ (1.5 eq) in one portion. The reaction is often slightly exothermic.

-

Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting amine by flash column chromatography.

References

-

Royal Society of Chemistry. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link][8]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link][17]

-

Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link][3][4]

-

ResearchGate. (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link][2]

-

ResearchGate. TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. [Link][19]

-

National Institutes of Health. Recent Advancements in Pyrrole Synthesis. [Link][21]

-

Taylor & Francis Online. Novel Synthesis of N-Arylpyrrole, Pyrrolo[1,2-a]quinazoline, and Pyrrolo[3,4-d]pyridazine Derivatives. [Link][22]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][9]

-

ResearchGate. Recent Advances in Functionalization of Pyrroles and their Translational Potential | Request PDF. [Link][1]

-

Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link][15]

-

Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link][14]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link][16]

-

ResearchGate. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. [Link][10]

-

YouTube. NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. [Link][11]

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 7. m.youtube.com [m.youtube.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 15. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. researchgate.net [researchgate.net]

- 20. orgoly.com [orgoly.com]

- 21. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Recrystallization solvent systems for fluorinated pyrrole aldehydes

Technical Support Center: Recrystallization of Fluorinated Pyrrole Aldehydes

Case ID: PUR-FPA-001 Topic: Solvent Systems & Troubleshooting for Fluorinated Pyrrole-2-Carboxaldehydes Assigned Specialist: Senior Application Scientist, Purification Division

Introduction: The Challenge of the "Push-Pull" System

Welcome to the technical guide for purifying fluorinated pyrrole aldehydes. You are likely encountering difficulties because this scaffold presents a unique "push-pull" electronic conflict. The pyrrole ring is electron-rich (prone to oxidation/polymerization), while the aldehyde and fluorine substituents are electron-withdrawing (increasing acidity and altering polarity).

This guide moves beyond generic organic chemistry advice to address the specific physicochemical behavior of fluorinated heteroaromatics.

Module 1: Solvent System Selection

Q: Standard single solvents aren't working. What solvent systems do you recommend for fluorinated pyrrole aldehydes?

A: Single solvents rarely work for these compounds because the fluorine atom increases lipophilicity (solubility in non-polar solvents) while the aldehyde/pyrrole core requires polarity. We recommend Binary Solvent Systems (Good Solvent + Anti-Solvent).

Based on internal data and literature precedents, here are the validated systems:

| System Type | Solvent Pair (Ratio v/v) | Target Application | Technical Notes |

| Standard | EtOAc / Heptane (1:3 to 1:10) | General purification | Best starting point. Dissolve in min. warm EtOAc; add Heptane until turbid. |

| Polar | IPA / Water (1:1 to 2:1) | Highly polar impurities | Cited for fluorophenyl-pyrrole aldehydes. Water forces the hydrophobic fluorinated product out. |

| Volatile | DCM / Hexane | Heat-sensitive analogs | Allows processing at lower temperatures (<40°C) to prevent aldehyde decomposition. |

| Non-Polar | Toluene / Cyclohexane | Highly fluorinated analogs | Toluene interacts well with aromatic pi-systems; Cyclohexane acts as a gentle anti-solvent. |

Critical Warning: Avoid Chloroform unless it is freshly distilled or stabilized with amylenes. Standard chloroform contains trace HCl, which catalyzes the polymerization of pyrroles into "pyrrole black" tars.

Workflow: Selecting Your Solvent System

Figure 1: Decision tree for selecting the optimal solvent system based on solubility and fluorination level.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" is the most common failure mode for fluorinated aldehydes. This occurs because the melting point of fluorinated compounds is often lower than their non-fluorinated counterparts, and impurities depress this melting point further below the boiling point of your solvent.

The "Melt-Back & Seed" Protocol:

-

Do NOT discard the oil.

-

Re-heat the mixture until the oil re-dissolves into the solvent (you may need to add a small amount of the "Good Solvent" e.g., EtOAc).

-

Cool to the "Metastable Zone": Allow the flask to cool very slowly to a temperature just above where the oil previously formed.

-

Seed It: Add a tiny crystal of pure product (or scratch the glass).[1] If you lack seeds, use a glass rod to pull a drop of solution up the side of the flask and let it evaporate to create micro-seeds.

-

Insulate: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool to room temperature overnight. Speed is the enemy here.

Why this works: Fluorine atoms reduce intermolecular Van der Waals forces, making the crystal lattice energy lower. Rapid cooling forces the molecules into a disordered liquid state (oil) rather than an ordered solid.

Module 3: Stability & Decomposition

Q: The solution turned dark/black during recrystallization. Is my product gone?

A: Darkening indicates oxidation or polymerization. Pyrrole aldehydes are sensitive to two main factors:

-

Air/Oxygen: Causes oxidation of the aldehyde to a carboxylic acid.

-

Acid/Light: Causes polymerization of the pyrrole ring (polypyrrole formation).

Corrective Actions:

-

De-gas Solvents: Sparge your solvents with Nitrogen or Argon for 15 minutes before use.

-

Protect from Light: Wrap your recrystallization flask in aluminum foil.

-

Temperature Control: Do not boil the solvent for extended periods. Dissolve the solid as quickly as possible and remove from heat.

Module 4: Advanced Purification Workflow

If standard recrystallization fails, use this advanced workflow designed for difficult fluorinated scaffolds.

Figure 2: Step-by-step purification workflow including pre-cleaning via trituration.

References

-

Vertex AI Search. (2025). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Google Patents (CN112194607A). Link

-

Organic Syntheses. (1951). Pyrrole-2-carboxaldehyde.[2] Org. Synth. 1951, 31, 77. Link

-

Mettler Toledo. (2025). Oiling Out in Crystallization: Troubleshooting Guide. Link

-

MedChemExpress. (2025). Pyrrole-2-carboxaldehyde Product Information & Solubility. Link

-

University of Rochester. (2025). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

Sources

Minimizing side reactions in the formylation of N-(2-fluorophenyl)pyrrole

Welcome to the technical support guide for the formylation of N-(2-fluorophenyl)pyrrole. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and provide in-depth, field-tested solutions to help you minimize side reactions and optimize your synthetic outcomes. Our guidance is rooted in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for formylating N-(2-fluorophenyl)pyrrole?

The Vilsmeier-Haack reaction is the most widely employed and effective method for formylating electron-rich heterocyclic compounds like N-substituted pyrroles.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then reacts with the electron-rich pyrrole ring.[5] For N-(2-fluorophenyl)pyrrole, this method offers a direct route to introduce a formyl (-CHO) group, a crucial handle for further molecular elaboration.[3]

Q2: What is the expected major product for the formylation of N-(2-fluorophenyl)pyrrole?

Electrophilic substitution on the pyrrole ring is strongly preferred at the C2 (α) position over the C3 (β) position.[5][6] This regioselectivity is due to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during C2 attack, which can be described by three resonance structures, compared to only two for C3 attack.[6] Therefore, the expected major product is 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde . The presence of the N-aryl substituent can further influence this selectivity through steric and electronic effects.[7]

Q3: How does the N-(2-fluorophenyl) substituent affect the reaction compared to N-alkyl or N-unsubstituted pyrrole?

The N-(2-fluorophenyl) group has two primary effects:

-

Electronic Effect : As an electron-withdrawing group, it reduces the electron density of the pyrrole ring compared to N-alkyl or N-H pyrroles.[8] This deactivation makes the substrate less reactive towards electrophilic attack, potentially requiring slightly more forcing conditions (e.g., longer reaction times or higher temperatures) to achieve full conversion.[9]

-

Steric Effect : The aryl group provides significant steric hindrance around the nitrogen atom, which can influence the conformation of the substrate and further direct electrophilic attack to the C2 and C5 positions.[7]

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q4: My reaction is very slow, and I'm recovering a significant amount of unreacted starting material. What's going wrong?

Primary Cause: Insufficient reactivity due to the deactivating nature of the N-(2-fluorophenyl) group or inadequate activation by the Vilsmeier reagent.

Solutions:

-

Temperature Control: While initial Vilsmeier reagent formation is often done at 0 °C, the subsequent reaction with the deactivated pyrrole may require gentle heating. Cautiously increase the reaction temperature to 40-60 °C and monitor the progress by TLC or LC-MS. Overheating can lead to polymerization.

-

Stoichiometry of Vilsmeier Reagent: Ensure at least 1.1 to 1.5 equivalents of both POCl₃ and DMF are used. A slight excess of the reagent can help drive the reaction to completion. Prepare the reagent in situ and allow it to form completely (typically 30-60 minutes at 0 °C) before adding the substrate.

-

Solvent Choice: The reaction is often performed using DMF as both the reagent and solvent. However, in some cases, using a non-participating solvent like 1,2-dichloroethane (DCE) or acetonitrile can provide better control, especially over the reaction temperature.

Q5: My crude product shows two major spots on TLC, and the NMR is complex. What are the likely side products?

You are likely observing a mixture of regioisomers and potentially a diformylated product.

Likely Side Products:

-

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (C3-isomer): While C2-formylation is electronically preferred, some C3-formylation can occur, especially if the C2 and C5 positions are sterically hindered or if the reaction conditions are not optimized.[7]

-

1-(2-fluorophenyl)-1H-pyrrole-2,5-dicarbaldehyde (Diformylated product): The initially formed 2-formylpyrrole is deactivated towards further electrophilic substitution. However, if a large excess of the Vilsmeier reagent is used or if the reaction is run at high temperatures for extended periods, a second formylation can occur at the other activated position (C5).[10]

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway leading to the desired C2 product and the competing pathways that form common side products.

Caption: Reaction pathways in the formylation of N-(2-fluorophenyl)pyrrole.

Q6: How can I maximize the yield of the desired C2-formylated product and minimize the C3-isomer?

Primary Control Factors: Steric hindrance and reaction temperature.

Solutions:

-

Leverage Steric Effects: The bulky N-(2-fluorophenyl) group naturally discourages attack at the adjacent C2/C5 positions to some extent, but electronic factors favoring C2 attack are dominant.[6][7] The key is to use conditions that are sensitive to these subtle differences.

-

Maintain Low Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature) often enhances regioselectivity. Lower temperatures favor the kinetically controlled product, which is typically the more stable C2-substituted isomer.

-

Controlled Addition: Add the N-(2-fluorophenyl)pyrrole solution slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a low concentration of the substrate and can prevent localized overheating, improving selectivity.

Table 1: Impact of Reaction Conditions on Regioselectivity

| Parameter | Condition | Expected Outcome on C2:C3 Ratio | Rationale |

| Temperature | Low (0 - 25 °C) | Higher | Favors the kinetically preferred C2-attack pathway. |

| High (>60 °C) | Lower | Provides enough energy to overcome the activation barrier for C3-attack. | |

| Vilsmeier Reagent | 1.1 - 1.5 equiv. | Higher | Sufficient for mono-formylation without promoting side reactions. |

| > 2.0 equiv. | Lower | Increases risk of diformylation and potentially less selective C3-formylation. | |

| Addition Rate | Slow | Higher | Ensures better temperature control and avoids localized high concentrations. |

| Fast | Lower | Can cause exothermic spikes, reducing selectivity. |

Q7: The reaction mixture turned into a dark, tarry mess upon adding the reagents or during work-up. What causes this degradation?

Primary Cause: Polymerization or decomposition of the pyrrole ring under harsh acidic conditions.

Background: Pyrroles are known to be unstable in the presence of strong acids, where protonation can disrupt the aromatic system and lead to polymerization.[11][12] The Vilsmeier-Haack reaction is conducted under acidic conditions, and the work-up procedure is critical.

Troubleshooting Flowchart

Caption: Troubleshooting flowchart for reaction degradation.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde while minimizing side product formation.

Materials:

-

N-(2-fluorophenyl)pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous (optional solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (1.2 equivalents).

-

If using a co-solvent, add anhydrous DCE (approx. 10 volumes based on the pyrrole).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add POCl₃ (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0 °C for 45-60 minutes. The solution should become a thicker, pale-yellow slurry, which is the Vilsmeier reagent.[4]

-

-

Formylation Reaction:

-

Dissolve N-(2-fluorophenyl)pyrrole (1.0 equivalent) in a minimal amount of anhydrous DCE or DMF.

-

Add the pyrrole solution dropwise to the cold Vilsmeier reagent slurry over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

-

Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes). If the reaction is sluggish, gently heat to 40-50 °C until the starting material is consumed (typically 2-4 hours).

-

-

Work-up and Hydrolysis:

-

Cool the reaction mixture back down to 0 °C.

-

In a separate large beaker, prepare a mixture of crushed ice and saturated aqueous NaHCO₃.

-

Very slowly and carefully, pour the reaction mixture into the ice/bicarbonate slurry with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.

-

Continue stirring and adding NaHCO₃ solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). This step hydrolyzes the intermediate iminium salt to the final aldehyde.[1][4]

-

Allow the mixture to stir for 1-2 hours at room temperature to ensure complete hydrolysis.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by saturated brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde.

-

References

-

Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry - Scribd. (2013). Available at: [Link]

-

Pyrrole - Wikipedia. Available at: [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

- Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.

-

The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of gyrrole-2,3,5=tricarboxaldehyde. (1982). Canadian Journal of Chemistry. Available at: [Link]

-

Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde - ResearchGate. Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

-

Vilsmeier haack rxn | PPTX - Slideshare. Available at: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Available at: [Link]

-

The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions - PubMed. (2010). Acta Poloniae Pharmaceutica. Available at: [Link]

-

Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

The Formylation of N,N-Dimethylcorroles | ACS Omega. Available at: [Link]

-

Vilsmeier formylation of pyrrole. Available at: [Link]

-

Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes - The Royal Society of Chemistry. Available at: [Link]

-

VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (2022). Available at: [Link]

-

FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO - LOCKSS: Serve Content. (2014). HETEROCYCLES. Available at: [Link]

-

Regioselectivity in electrophilic substitution of pyrrole - Chemistry Stack Exchange. (2015). Available at: [Link]

-

New synthesis of 3-fluoropyrroles - PubMed. (2009). The Journal of Organic Chemistry. Available at: [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]

- Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC - NIH. (2019). RSC Advances. Available at: [Link]

-

Deacylation and deformylation of pyrroles - Scite.ai. Available at: [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). RSC Advances. Available at: [Link]

-

From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes - PMC. The Journal of Organic Chemistry. Available at: [Link]

-

chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021). Organic Chemistry Frontiers. Available at: [Link]

-

(PDF) Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - ResearchGate. Available at: [Link]

-

Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. Available at: [Link]

-

Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials - CORE. Available at: [Link]

-

Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate - PubMed. (2024). Angewandte Chemie International Edition. Available at: [Link]

-

Purification and amino acid sequencing of naturally occurring N-formyl-methionyl oligopeptides from Escherichia coli - PubMed. Protein Science. Available at: [Link]

-

Pyrrole and Pyrrole Derivatives - ResearchGate. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2018). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (2022). Molecules. Available at: [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier haack rxn | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. echemi.com [echemi.com]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

Technical Support Center: Stability of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocyclic Chemistry Division. I have structured this technical guide to address the stability profile of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde under acidic conditions.

This molecule sits at a precarious intersection of stability and reactivity. While the electron-withdrawing aldehyde group provides a "shield" against the notorious acid-sensitivity of the pyrrole ring, the 2-fluorophenyl moiety introduces unique electronic perturbations. The following guide synthesizes mechanistic organic chemistry with practical troubleshooting to ensure your experiments remain reproducible.

Part 1: Executive Stability Assessment

| Condition | Stability Rating | Primary Risk | Recommendation |